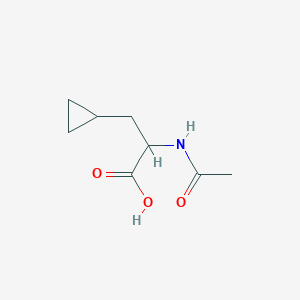

2-Acetylamino-3-cyclopropylpropionic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Acetylamino-3-cyclopropylpropionic acid is a compound that is not directly mentioned in the provided papers. However, the papers discuss various acetylamino acids and their derivatives, which are structurally related to the compound . These compounds are often used as building blocks in the synthesis of more complex molecules, including pharmaceuticals and heterocyclic systems .

Synthesis Analysis

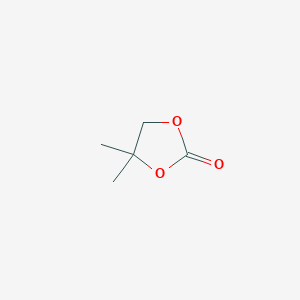

The synthesis of related compounds often involves starting materials such as L-serine, which is more readily available compared to other acids like shikimic acid or quinic acid. Key steps in these syntheses include ring-closing metathesis and diastereoselective Grignard reactions, as seen in the synthesis of a functionalized cyclohexene skeleton of GS4104 . Another approach involves the condensation of halopyruvic acids with nitriles to form bisacylamino acids, which can be further transformed into serine derivatives and oxazolinones .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are often confirmed using various NMR experiments and sometimes X-ray crystallography. For instance, the structure of sugar-derived bicyclic aminols was established using these methods . Similarly, the orientation around the double bond for certain acetylamino derivatives was determined by X-ray analysis .

Chemical Reactions Analysis

Acetylamino acids and their derivatives participate in a variety of chemical reactions. They can undergo cyclocondensation to form bicyclic aminols or cyclization to yield tetrahydro-4-oxoquinolines . These compounds can also react with N-nucleophiles and C-nucleophiles to form various heterocyclic systems, including pyranones, pyranoazines, and pyranoazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetylamino acids and their derivatives are influenced by their functional groups and molecular structure. For example, the presence of an acetylamino group at position 3 of a newly formed pyranone ring is a common feature in the synthesis of heterocyclic compounds . The halogenated derivatives of these acids, such as 2,2-bisacylamino-3-halopropionic acids, exhibit powerful acylating properties .

科学的研究の応用

Synthesis and Characterization

The synthesis and characterization of salicylic acid derivatives, including compounds structurally related to 2-acetylamino-3-cyclopropylpropionic acid, play a crucial role in the development of potential alternative drugs for various medical conditions. These derivatives, known for their anti-inflammatory and analgesic activities, are studied for their potential in substituting acetylsalicylic acid (ASA) due to their similar benefits but with potentially reduced adverse effects. The focus on novel compounds aims at leveraging their COX-2 specificity, lower toxicity profiles, and enhanced analgesic, anti-inflammatory, and antiplatelet activities, suggesting a promising avenue for new drug development (Tjahjono et al., 2022).

Anticancer Activity

The exploration of 2-arylpropionic acid-derived nonsteroidal anti-inflammatory drugs (NSAIDs), closely related in structure to 2-acetylamino-3-cyclopropylpropionic acid, reveals their antiproliferative activities against different types of cancer cells. Research emphasizes the significance of these compounds in developing potent and safe anticancer agents, highlighting their role in identifying non-COX targets that mediate anticancer activity. This underscores the potential of structurally related compounds in contributing to cancer treatment and prevention strategies (Gouda et al., 2019).

Biodegradation and Environmental Impact

Studies on the biodegradation of aromatic compounds by Escherichia coli, including those structurally akin to 2-acetylamino-3-cyclopropylpropionic acid, provide insights into the environmental impact of these substances. The research discusses the catabolism of aromatic acids and amines by E. coli, highlighting the bacterium's role in the degradation of environmental contaminants. This knowledge contributes to the development of strategies for bioremediation and environmental protection, showcasing the environmental relevance of researching such compounds (Díaz et al., 2001).

Molecular Mechanism of Action

The investigation into the molecular mechanisms of action for compounds like N-acetylcysteine (NAC) sheds light on the potential therapeutic applications of 2-acetylamino-3-cyclopropylpropionic acid and its derivatives. NAC's role in psychiatry, including its emerging benefits in treating psychiatric disorders, provides a model for understanding how structurally related compounds might exert therapeutic effects. The focus on modulating glutamatergic, neurotropic, and inflammatory pathways offers a framework for exploring the mechanisms through which similar compounds could influence health and disease (Dean et al., 2011).

特性

IUPAC Name |

2-acetamido-3-cyclopropylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-5(10)9-7(8(11)12)4-6-2-3-6/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTFPQYGJPTFQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1CC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473050 |

Source

|

| Record name | 2-ACETYLAMINO-3-CYCLOPROPYLPROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetylamino-3-cyclopropylpropionic acid | |

CAS RN |

133992-69-5 |

Source

|

| Record name | 2-ACETYLAMINO-3-CYCLOPROPYLPROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate](/img/structure/B141395.png)

![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]dec-8-ene](/img/structure/B141398.png)

![1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole](/img/structure/B141408.png)

![N-[(4-bromophenyl)methyl]propan-1-amine](/img/structure/B141409.png)

![3-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B141418.png)